N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have antibacterial activities , suggesting that the compound might target bacterial cells
Mode of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that the compound might interact with bacterial cells, leading to their death or inhibition of growth. The specific interactions and changes resulting from these interactions need to be investigated further.
Biochemical Pathways
Given the potential antibacterial activity of the compound , it might affect pathways essential for bacterial survival or growth. The downstream effects of these pathway alterations would likely include the death or growth inhibition of bacterial cells.
Result of Action
Based on the potential antibacterial activity of the compound , the results of its action might include the death or growth inhibition of bacterial cells.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C16H20N6O4S, with a molecular weight of approximately 396.44 g/mol. The structure includes a triazolo-pyridazine moiety linked to a pyrrolidine ring and a benzenesulfonamide group.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens in clinical settings .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
Pseudomonas aeruginosa | >64 µg/mL |
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The triazolo-pyridazine moiety is particularly noted for its role in binding to essential bacterial enzymes involved in these processes .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyrrolidine ring and the sulfonamide group can significantly affect the biological activity of the compound. For instance:
- Substituting different groups on the pyrrolidine ring can enhance potency.
- The presence of electron-donating or withdrawing groups on the benzenesulfonamide moiety influences binding affinity to bacterial targets.
Table 2: SAR Analysis of Related Compounds
Compound Name | Structural Modification | Observed Activity |
---|---|---|
N-(1-(5-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | Methyl substitution on triazole | Increased activity |
N-(1-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxybenzenesulfonamide | Chlorine substitution on triazole | Decreased activity |
Case Studies
Recent studies have highlighted the potential of this compound in treating infections caused by multi-drug resistant bacteria. A notable study demonstrated that it effectively reduced bacterial load in infected mice models when administered at therapeutic doses .
Properties
IUPAC Name |
2,5-dimethoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-26-13-3-4-14(27-2)15(9-13)28(24,25)21-12-7-8-22(10-12)17-6-5-16-19-18-11-23(16)20-17/h3-6,9,11-12,21H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSUHIRYNKDMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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